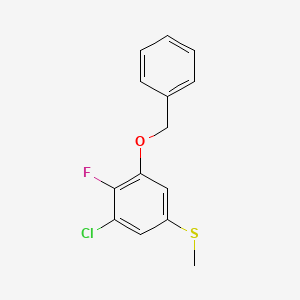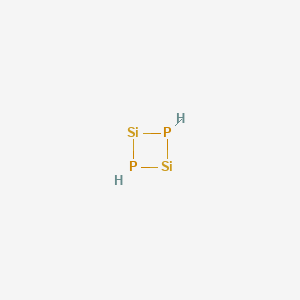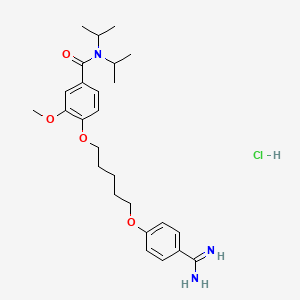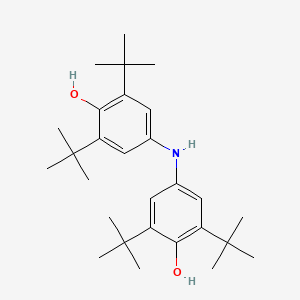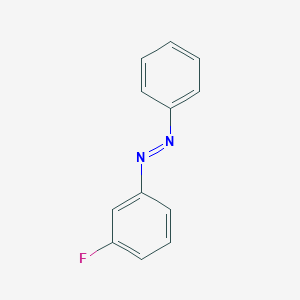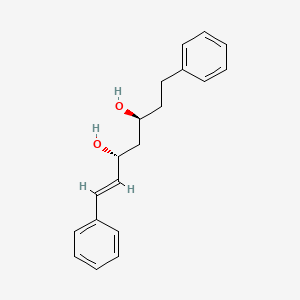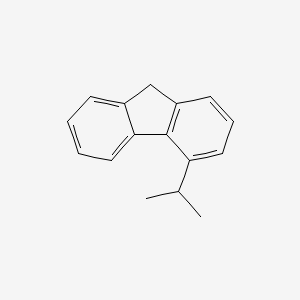
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride, also known as 4-Hydroxyephedrine, is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of ephedrine and is known for its stimulant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride typically involves the reduction of 4-hydroxyphenylacetone with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .
科学研究应用
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Research is conducted on its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of alpha and beta-adrenergic receptors .
相似化合物的比较
Similar Compounds
Ephedrine: Similar in structure but lacks the hydroxyl group at the para position.
Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.
Methoxamine: Another sympathomimetic agent with a different substitution pattern on the benzene ring.
Uniqueness
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other similar compounds .
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-4-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9-4-8(12)3-2-7(9)5-11;/h2-4,6,11-12H,5,10H2,1H3;1H |
InChI 键 |
VUEWPQVQIXPIPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)O)CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
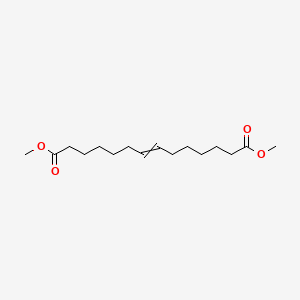
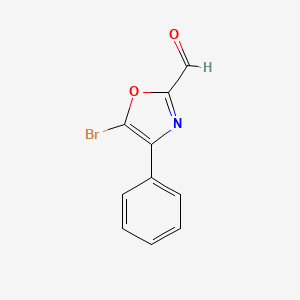
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)

